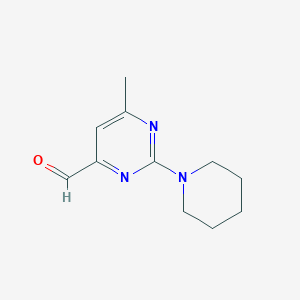
6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde
Descripción general
Descripción
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse pharmacological properties . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings .
Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The specific structure of “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” would include these elements, along with additional functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” would depend on its specific structure. Pyrimidines are generally weaker bases than pyridine and are soluble in water .Aplicaciones Científicas De Investigación
Antioxidant Activities
Pyrimidine derivatives have been associated with antioxidant activities, which are crucial in combating oxidative stress related to various chronic inflammatory conditions such as diabetes, cancer, Parkinson’s and Alzheimer’s disease, cardiovascular disease, rheumatoid arthritis, and immune dysregulation . Although the specific compound “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” was not mentioned, similar compounds have shown promising results in this field.
Anticancer Activity
Pyrimidine compounds have been studied for their anticancer properties. For instance, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells by inducing cell death through apoptosis and inhibiting CDK enzymes . While these studies do not directly reference the compound , they suggest potential applications in cancer research.
Drug Synthesis
Piperidine derivatives are integral in drug synthesis. They serve as key intermediates or building blocks for creating various pharmaceutical agents . The compound “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” could potentially be used in the synthesis of new drugs due to its piperidine moiety.
Anti-Inflammatory and Analgesic Agents
Compounds containing piperidine structures are known for their anti-inflammatory and analgesic properties . This suggests that “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” may find applications in developing treatments for pain and inflammation.
Antimicrobial Agents
Piperidine derivatives also exhibit antimicrobial activities . This indicates a potential for “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” to be used in the development of new antimicrobial drugs.
Antipsychotic Agents
The piperidine nucleus is a common feature in antipsychotic drugs . Therefore, it’s plausible that “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” could be explored for its applications in psychiatric medication development.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-2-piperidin-1-ylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUBIRNWGSAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)
![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)

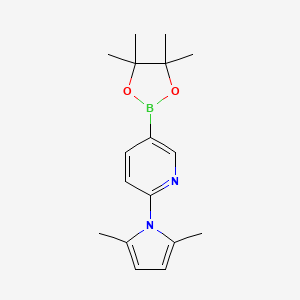
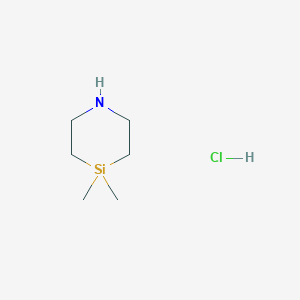
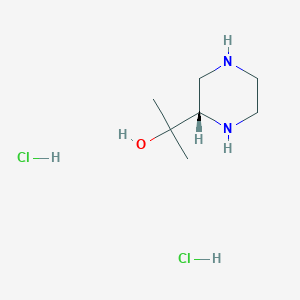


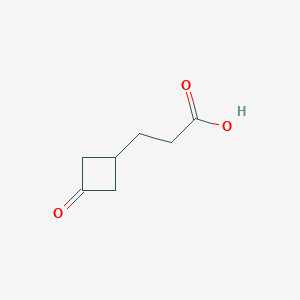
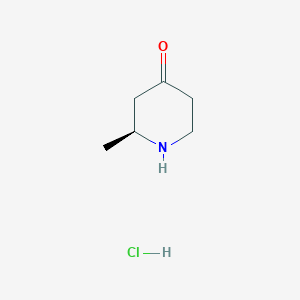

![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
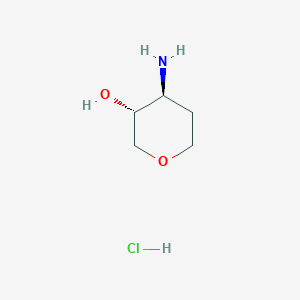
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)